Extraordinary Steepness of the Cytotoxic Dose–Response (Hill Slope −15 to −35) vs. Conventional Chemotherapeutics
Non‑linear regression of cpd_P titration against triple‑negative breast cancer cells yields a Hill slope coefficient of −35, with independent experiments reporting coefficients of −15 to −35 [1][2]. This contrasts sharply with the typical Hill slope range of −0.4 to −4.0 reported for many clinically used anticancer drugs [2]. The extraordinary steepness indicates a highly cooperative, population‑level switch‑like response that is mechanistically distinct from the graded cytotoxicity of conventional agents such as cisplatin, doxorubicin, or multi‑kinase inhibitory diarylthioureas (e.g., sorafenib, whose cellular IC50 curves typically exhibit Hill slopes between −1 and −3) [2].
| Evidence Dimension | Hill slope coefficient of cell viability dose–response |
|---|---|
| Target Compound Data | −15 to −35 (cpd_P; triple‑negative breast cancer and glioblastoma cells) [1][2] |
| Comparator Or Baseline | Typical anticancer drugs: −0.4 to −4.0; sorafenib class: −1 to −3 (literature consensus) [2] |
| Quantified Difference | Approximately 5‑ to 35‑fold steeper than comparator drugs |
| Conditions | Triple‑negative breast cancer (SUM159, MDA‑MB‑231) and glioblastoma (T98G) cell lines; MTT, cytoplasmic protease, and ATP viability assays; 48–72 h continuous exposure [2] |
Why This Matters
A Hill slope of −35 is virtually unprecedented among cytotoxic small molecules and serves as a unique quantitative fingerprint for quality‑controlled procurement of authentic cpd_P versus inactive or less cooperative analogs.
- [1] Blume SW, Shrestha K, Shi Z, et al. Small molecule inhibitors of IRES-mediated translation. Cancer Biol Ther. 2015;16(10):1471-1485. doi:10.1080/15384047.2015.1071729 View Source
- [2] Blume SW, Shrestha K, Shi Z, et al. IRES inhibition induces terminal differentiation and synchronized death in triple-negative breast cancer and glioblastoma cells. Tumor Biol. 2016;37:13247-13264. doi:10.1007/s13277-016-5161-4 View Source
